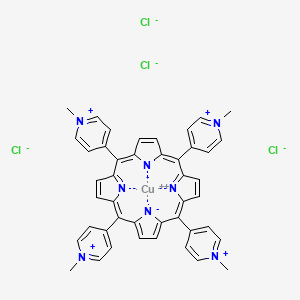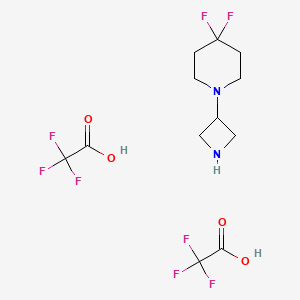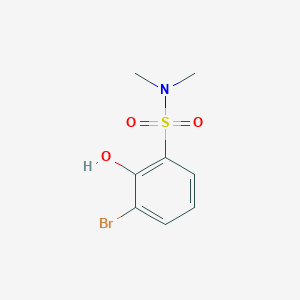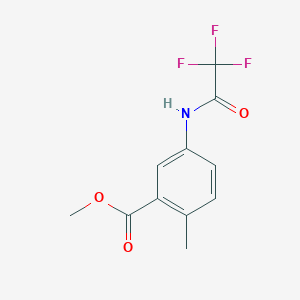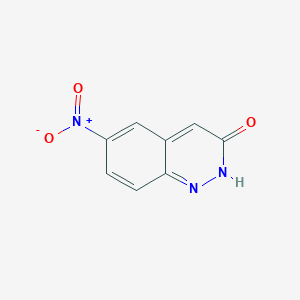
Formamidine Tetrafluoroborate
Vue d'ensemble
Description
Formamidine tetrafluoroborate is a pseudo-halide salt widely used as a precursor in the preparation of perovskite-based optoelectronic systems. Its chemical formula is HC(NH2)2BF4. This compound plays a crucial role in enhancing the stability and performance of perovskite photodetectors and solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formamidine tetrafluoroborate can be synthesized through the reaction of formamidine hydrochloride with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:
HC(NH2)2Cl+HBF4→HC(NH2)2BF4+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Formamidine tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Complex Formation: It forms complexes with metal ions, which can be used in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or acetonitrile.
Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium chloride yields formamidine chloride and sodium tetrafluoroborate .
Applications De Recherche Scientifique
Formamidine tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of formamidinium lead iodide perovskites, which are essential for high-efficiency solar cells.
Biology: Its derivatives are studied for potential use in biological imaging and as probes for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials, including light-emitting diodes (LEDs) and photodetectors
Mécanisme D'action
The mechanism by which formamidine tetrafluoroborate exerts its effects is primarily through its role as a precursor in the formation of perovskite materials. These materials exhibit excellent optoelectronic properties, such as high light absorption and charge carrier mobility. The formamidinium cation (HC(NH2)2+) interacts with lead iodide to form a stable perovskite structure, which is crucial for the efficiency and stability of perovskite solar cells .
Comparaison Avec Des Composés Similaires
Methylammonium Tetrafluoroborate: Similar in structure but with a methyl group instead of a formamidine group.
Cesium Tetrafluoroborate: Contains a cesium cation instead of formamidinium.
Ammonium Tetrafluoroborate: Contains an ammonium cation.
Uniqueness: Formamidine tetrafluoroborate is unique due to its ability to form stable perovskite structures with lead iodide, which are essential for high-performance optoelectronic devices.
Propriétés
IUPAC Name |
aminomethylideneazanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.BF4/c2-1-3;2-1(3,4)5/h1H,(H3,2,3);/q;-1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJQPMLINTBPA-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C(=[NH2+])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


